3-(2-Bromo-4,5-difluorophenoxy)azetidine
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Overview
Description
3-(2-Bromo-4,5-difluorophenoxy)azetidine is a chemical compound with the molecular formula C9H8BrF2NO and a molecular weight of 264.07 g/mol . This compound is characterized by the presence of a bromo and two fluoro substituents on a phenoxy group attached to an azetidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-difluorophenoxy)azetidine typically involves the reaction of 2-bromo-4,5-difluorophenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azetidine ring opens and attaches to the phenoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-difluorophenoxy)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include phenoxy oxides.
Reduction: Products include the corresponding hydro derivatives.
Scientific Research Applications
3-(2-Bromo-4,5-difluorophenoxy)azetidine is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and polymer chemistry.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-difluorophenoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved include nucleophilic substitution and ring-opening reactions, which allow the compound to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Difluorophenoxy)azetidine: Similar structure but lacks the bromo substituent.
3-(2,3-Difluorophenoxy)azetidine: Similar structure with different positions of the fluoro substituents.
Uniqueness
3-(2-Bromo-4,5-difluorophenoxy)azetidine is unique due to the presence of both bromo and fluoro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8BrF2NO |
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Molecular Weight |
264.07 g/mol |
IUPAC Name |
3-(2-bromo-4,5-difluorophenoxy)azetidine |
InChI |
InChI=1S/C9H8BrF2NO/c10-6-1-7(11)8(12)2-9(6)14-5-3-13-4-5/h1-2,5,13H,3-4H2 |
InChI Key |
OQMLWSKUZLUSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2Br)F)F |
Origin of Product |
United States |
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